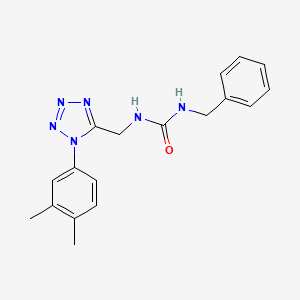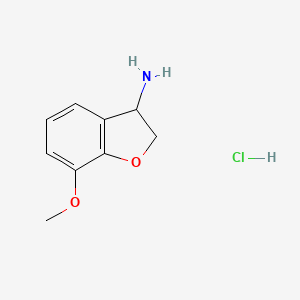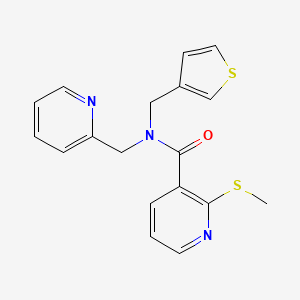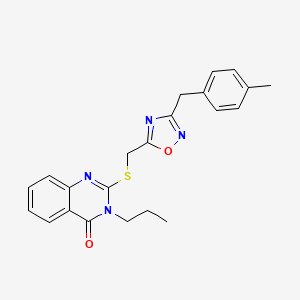![molecular formula C19H23N7O3S3 B2958695 ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate CAS No. 637321-38-1](/img/structure/B2958695.png)
ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and a thiazole ring. These types of rings are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of chemical reactions and can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrimidine, triazole, and thiazole rings are known to participate in a variety of chemical reactions. These can include nucleophilic substitutions, electrophilic aromatic substitutions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of heteroatoms (like nitrogen and sulfur), the degree of unsaturation, and the presence of functional groups can all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
The compound serves as a precursor in the synthesis of new heterocyclic compounds that have potential applications as antibacterial agents. For instance, its derivative, ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, has been reacted with active methylene compounds to produce various derivatives with high antibacterial activities. This illustrates its role in the development of new chemical entities with potential therapeutic uses (Azab, Youssef, & El-Bordany, 2013).
Pharmacological Properties
Another aspect of its application is in the synthesis of compounds with pharmacological properties. For example, by reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate was obtained, which was then used to synthesize new thiosemicarbazides. These derivatives underwent cyclization to form 4H-1,2,4-triazole-3(2H)-thione and 2-amino-1,3,4-thiadiazole derivatives, which were investigated for their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Antimicrobial Evaluation
Additionally, this compound has been used in the synthesis of new thienopyrimidine derivatives that exhibited pronounced antimicrobial activity. This indicates its utility in the development of new antimicrobial agents which could address the growing concern of antibiotic resistance (Bhuiyan et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3S3/c1-5-29-16(28)7-13-8-30-18(22-13)23-15(27)10-32-19-25-24-14(26(19)4)9-31-17-20-11(2)6-12(3)21-17/h6,8H,5,7,9-10H2,1-4H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNOEQSMHXIAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)


![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)


![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)


![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)
